molecular formula C9H17NO5S B3049241 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate CAS No. 199118-03-1

1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate

Cat. No.: B3049241
CAS No.: 199118-03-1
M. Wt: 251.3 g/mol
InChI Key: BXPFOYZSERRRFR-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate is a chemical compound with the molecular formula C9H17NO5S and a molecular weight of 251.3 g/mol. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to yield piperidine derivatives and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Acidic or basic conditions can be used to hydrolyze the compound, with water or aqueous solutions as the solvent.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

    Hydrolysis Products: Hydrolysis typically yields piperidine derivatives and methanesulfonic acid.

Scientific Research Applications

1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic applications, including its role in drug development.

    Industry: The compound is used in the production of various chemical products and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups . The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate can be compared with other piperidine derivatives, such as:

    1-Ethoxycarbonyl-3,5-bis[(3′-indolyl)methylene]-4-piperidones: These compounds are synthesized through base-catalyzed condensation and have different biological activities.

    4-(Piperidin-1-yl)pyridine Derivatives: These compounds exhibit various pharmacological activities and are used in drug discovery.

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 4-methylsulfonyloxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5S/c1-3-14-9(11)10-6-4-8(5-7-10)15-16(2,12)13/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPFOYZSERRRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624152
Record name Ethyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199118-03-1
Record name Ethyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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